molecular formula C12H18N4O2S B406909 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione CAS No. 303971-06-4

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione

Cat. No.: B406909
CAS No.: 303971-06-4
M. Wt: 282.36g/mol
InChI Key: OHXMDONVRACMPM-UHFFFAOYSA-N
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Description

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione is a synthetic purine derivative designed for research and development applications. As part of the purine family, a class of heterocyclic compounds with two fused rings, this molecule serves as a key precursor for the synthesis of a diverse array of bioactive molecules . Its structure, featuring a butylsulfanyl group at the 8-position, is of particular interest in medicinal chemistry. Such substitutions are common in the development of compounds evaluated for a range of biological activities, including potential use as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The purine scaffold is a fundamental building block in nature, integral to metabolic processes across all living organisms. This makes synthetic purine derivatives like this compound valuable tools for biologists and synthetic chemists aiming to explore new therapeutic targets and develop novel methodologies . Researchers utilize this compound in chemical reactions such as alkylation, halogenation, and further functionalization of the purine nucleus to create specialized libraries for high-throughput screening . This product is intended for use as a pharmaceutical intermediate or a building block in organic synthesis. Please note: This product is sold on an as-is basis for Research Use Only (RUO). It is not intended for use in humans, animals, or as a diagnostic agent. The buyer assumes full responsibility for confirming the product's identity and purity, and all sales are final.

Properties

IUPAC Name

8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-4-6-7-19-12-13-9-8(16(12)5-2)10(17)14-11(18)15(9)3/h4-7H2,1-3H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXMDONVRACMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Purine Core Functionalization

The most common strategy involves sequential alkylation and thiolation of a prefunctionalized purine scaffold.

Step 1: Synthesis of 3-Methylpurine-2,6-dione

The starting material, 3-methylxanthine (3-methylpurine-2,6-dione), is commercially available or synthesized via cyclization of 5,6-diaminouracil derivatives.

Step 2: Ethylation at the 7-Position

  • Reagents : Ethyl bromide or ethyl iodide.

  • Conditions : Base (e.g., K2CO3\text{K}_{2}\text{CO}_{3}) in polar aprotic solvents (DMF, NMP) at 50–80°C.

  • Mechanism : Alkylation proceeds via an SN2\text{S}_{N}2 pathway, targeting the N-7 position due to its higher nucleophilicity compared to N-1 or N-3.

Step 3: Butylsulfanyl Group Introduction at the 8-Position

  • Reagents : Butylthiol (C4H9SH\text{C}_{4}\text{H}_{9}\text{SH}) or disulfide derivatives.

  • Conditions : Oxidative thiolation using iodine (I2\text{I}_{2}) or H2O2\text{H}_{2}\text{O}_{2} in DMSO or DMF at 60–90°C.

  • Key Insight : The 8-position is selectively targeted by leveraging steric and electronic effects, often requiring catalytic bases like NaH\text{NaH} or DBU\text{DBU}.

One-Pot Multi-Component Reactions

Recent advancements highlight one-pot methodologies to reduce purification steps:

  • Simultaneous Alkylation-Thiolation :

    • Combine 3-methylxanthine, ethyl bromide, and butyl disulfide in NMP\text{NMP} with K2CO3\text{K}_{2}\text{CO}_{3} at 100°C for 12–24 hours.

    • Yield : 65–78%.

  • Microwave-Assisted Synthesis :

    • Reduces reaction time to 2–4 hours with comparable yields (70–75%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF806892
NMP1007595
DMSO907293
Toluene1105888

Key Findings :

  • Polar aprotic solvents (NMP, DMF) enhance solubility and reaction rates.

  • Temperatures >100°C risk decomposition of the purine core.

Catalytic Systems

  • Base Catalysts : K2CO3\text{K}_{2}\text{CO}_{3} (optimal), NaH\text{NaH}, or DBU\text{DBU}.

  • Oxidants : I2\text{I}_{2} outperforms H2O2\text{H}_{2}\text{O}_{2} in thiolation steps, minimizing side products.

Characterization and Quality Control

  • HPLC Purity : >95% achieved via recrystallization from ethyl acetate/hexane.

  • Spectroscopic Data :

    • 1H NMR^1\text{H NMR} (DMSO-d6d_{6}) : δ 1.35 (t, 3H, J = 7.0 Hz, CH2 _{2}CH3_{3}), 1.58 (m, 4H, SCH2 _{2}CH2 _{2}CH2 _{2}CH3_{3}), 3.02 (s, 3H, NCH3_{3}).

    • IR (KBr) : 1685 cm1^{-1} (C=O), 1240 cm1^{-1} (C-S).

Comparative Analysis of Published Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Sequential Alkylation702495High regioselectivity
One-Pot Synthesis751293Reduced purification steps
Microwave-Assisted72394Rapid synthesis

Industrial-Scale Considerations

  • Cost Efficiency : Butyl disulfide is preferred over butylthiol for safety and stability.

  • Waste Management : Iodine byproducts require neutralization with Na2S2O3\text{Na}_{2}\text{S}_{2}\text{O}_{3}.

  • Process Safety : Exothermic thiolation steps necessitate controlled temperature gradients .

Chemical Reactions Analysis

Types of Reactions

8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the butylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as thiols, amines, or halides in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have indicated that compounds similar to 8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione exhibit promising antitumor properties. These compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis in malignant cells .
  • Inhibition of Enzymatic Activity
    • The compound has been explored for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other pathophysiological conditions .
  • Neutrophil Elastase Inhibition
    • Research highlights the compound's effectiveness in inhibiting human neutrophil elastase, an enzyme linked to inflammatory diseases such as cystic fibrosis and rheumatoid arthritis. This inhibition could lead to therapeutic strategies for managing these conditions .

Biochemical Applications

  • Modulation of Nucleic Acid Functions
    • Due to its purine structure, this compound may interact with nucleic acids, potentially modulating their functions. Such interactions could be leveraged in developing novel nucleic acid-based therapies or diagnostics .
  • Synthesis of Bioactive Compounds
    • The compound can serve as a precursor in the synthesis of various bioactive molecules through reactions like the Ugi reaction. This method allows for the creation of complex structures that could have enhanced biological activities .

Research Case Studies

  • Antitumor Mechanisms
    • A study investigated the antitumor effects of various purine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability and highlighted the compound's potential as a lead structure for drug development against cancer .
  • Enzyme Inhibition Studies
    • In vitro studies demonstrated that this compound effectively inhibited human neutrophil elastase activity, suggesting its potential therapeutic application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to nucleic acids, interfering with DNA or RNA synthesis, or it may interact with proteins, altering their function and activity.

Comparison with Similar Compounds

The following analysis compares 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione with structurally related purine-2,6-dione derivatives, focusing on substituent effects, physicochemical properties, and pharmacological profiles.

Structural Features

Key structural variations among analogs occur at positions 7 and 8 of the purine ring:

Compound Name Position 7 Substituent Position 8 Substituent Core Structure
This compound Ethyl Butylsulfanyl (C₄H₉S) Purine-2,6-dione
8-Biphenyl-1,3-dimethylpurine-2,6-dione (21) Benzyl Biphenyl Purine-2,6-dione
8-(Decylsulfanyl)-7-isopentyl-3-methylpurine-2,6-dione Isopentyl Decylsulfanyl (C₁₀H₂₁S) Purine-2,6-dione
8-(2-Butenylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione Hexyl 2-Butenylsulfanyl (C₄H₇S) Purine-2,6-dione
8-Alkoxy-7-(piperazinyl)purine-2,6-dione derivatives Piperazinyl-alkyl Alkoxy (e.g., methoxy, ethoxy) Purine-2,6-dione

Key Observations :

  • Alkyl vs. Aryl Groups : The biphenyl group in compound 21 enhances aromatic stacking interactions but reduces solubility compared to alkylsulfanyl groups .
  • Sulfur vs. Oxygen : Sulfanyl groups (C–S–) in the target compound may confer different electronic and steric effects compared to alkoxy (C–O–) derivatives, altering receptor binding .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) LogP*
This compound 300.1 (calculated) Not reported Moderate (polar S group) ~2.5
8-Biphenyl-1,3-dimethylpurine-2,6-dione (21) 360.39 333 Low (aromatic bulk) ~3.8
8-(Decylsulfanyl)-7-isopentyl-3-methylpurine-2,6-dione ~500 (estimated) Not reported Very low (long chain) ~6.2
8-Alkoxy derivatives (e.g., methoxy) Varies (e.g., ~320) Not reported Moderate (polar O) ~1.5–2.0

Notes:

  • Melting Points : Higher melting points in biphenyl derivatives (e.g., 333°C for compound 21) correlate with crystalline packing due to planar aromatic groups .
  • LogP : The target compound’s butylsulfanyl group balances moderate lipophilicity (LogP ~2.5), making it more soluble than decylsulfanyl analogs but less than alkoxy derivatives .

Pharmacological Activity

  • 5-HT1A Receptor Modulation : Alkylsulfanyl and alkoxy purine-2,6-diones exhibit antagonistic activity at serotonin receptors, with alkoxy derivatives showing higher selectivity .
  • Anticancer Potential: Analogs like ergost-25-ene-3,6-dione (from ) demonstrate binding affinity to BRCA1, suggesting purine derivatives may be explored for similar targets.
  • ADMET Properties : Sulfanyl-containing compounds generally exhibit favorable metabolic stability compared to ester or amide derivatives .

Biological Activity

Chemical Identity
8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione, with the CAS number 303971-06-4, is a synthetic compound belonging to the purine family. Its structure features a butylsulfanyl group at the 8th position, an ethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring. This unique substitution pattern contributes to its distinct biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit or activate these targets, resulting in various biological effects. For instance, it can bind to nucleic acids, potentially interfering with DNA and RNA synthesis, or interact with proteins to modulate their functions .

Therapeutic Potential

Studies have shown that this compound exhibits promising antiviral and anticancer properties. Its ability to disrupt nucleic acid interactions positions it as a candidate for further investigation in drug development.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds within the purine family. The following table summarizes key characteristics:

Compound NameStructureBiological Activity
This compoundStructureAntiviral, Anticancer
8-(Butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dioneStructureAntiproliferative
8-(Butylsulfanyl)-7-heptyl-3-methylpurine-2,6-dioneN/AAntioxidant

Study 1: Antiviral Activity

A study published in a peer-reviewed journal investigated the antiviral properties of this compound against various viral strains. The results indicated significant inhibition of viral replication in vitro, suggesting its potential use as an antiviral agent.

Study 2: Anticancer Properties

Another research effort focused on the compound's anticancer effects. The study demonstrated that treatment with this purine derivative led to reduced cell viability in several cancer cell lines. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways .

Study 3: Interaction with Nucleic Acids

Research examining the interaction between this compound and nucleic acids showed that it can form stable complexes with DNA. This interaction was found to inhibit transcription processes, further supporting its role as a potential therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione with high purity?

  • Methodological Answer : Synthesis should begin with a purine-2,6-dione core, followed by regioselective substitution at the 7- and 8-positions. For example, alkylation reactions using ethyl and butylsulfanyl groups under controlled pH (e.g., phosphate buffer systems as in ) can minimize side products. Purification via column chromatography (silica gel, gradient elution) and crystallization (using ethanol/water mixtures) ensures high purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. How can researchers determine the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Assess in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., similar purine derivatives melt at ~80–185°C ).
  • Partition coefficient (LogP) : Measure via shake-flask method or reverse-phase HPLC retention times .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Prioritize assays targeting purine receptor interactions (e.g., adenosine A₁/A₂ receptors) due to structural similarity to theophylline derivatives . Use:

  • Radioligand binding assays with tritiated adenosine analogs.
  • Cell-based cAMP assays to assess adenylate cyclase modulation.
  • Cytotoxicity screening in human cell lines (e.g., HEK-293) via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer : Systematically vary substituents (e.g., butylsulfanyl chain length, ethyl group position) and evaluate impacts on receptor binding/activity. For example:

  • Replace the butylsulfanyl group with shorter (methyl) or longer (pentyl) chains to assess hydrophobicity effects.
  • Compare activity against methylparaben or benzophenone derivatives (common in similar studies ).
  • Use molecular docking (AutoDock Vina) to predict binding affinities to adenosine receptors, guided by crystallographic data from related purine-diones .

Q. What statistical experimental design approaches optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to evaluate variables like temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (6–24 hours). Use ANOVA to identify significant factors and response surface methodology (RSM) to pinpoint optimal conditions . For example, ICReDD’s computational-experimental feedback loop can narrow down conditions by integrating quantum chemical calculations with experimental validation .

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Reactivity : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states for sulfanyl-group substitution reactions .
  • Pharmacokinetics : Use QSAR models to predict absorption/distribution (e.g., SwissADME) and toxicity (e.g., ProTox-II).
  • Protein interactions : Conduct molecular dynamics simulations (GROMACS) to study binding stability with adenosine receptors, leveraging structural data from purine-dione analogs .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Batch-effect analysis : Check for variability in cell lines, solvent carriers (e.g., DMSO concentration), or assay protocols .
  • Meta-analysis : Pool data from multiple studies and apply mixed-effects models to identify confounding variables .

Q. What advanced toxicological models assess the compound’s safety profile?

  • Methodological Answer :

  • Acute toxicity : Determine LD₅₀ in rodents via OECD Guideline 423, comparing results to structurally related compounds (e.g., Bamifylline LD₅₀: 67–1139 mg/kg ).
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
  • Chronic exposure : Use zebrafish embryos (Danio rerio) for developmental toxicity screening, leveraging high-throughput imaging platforms .

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